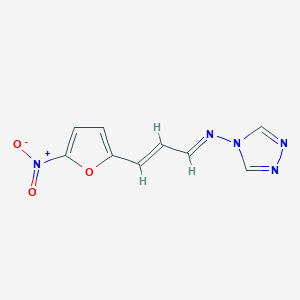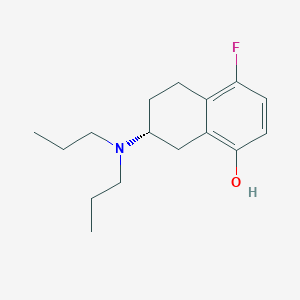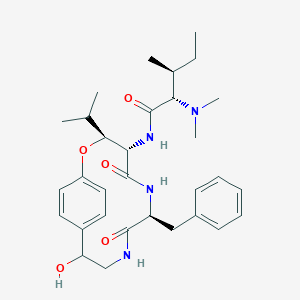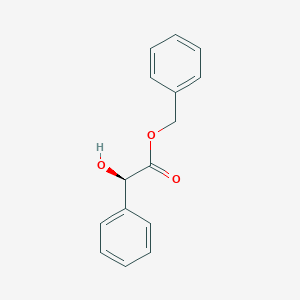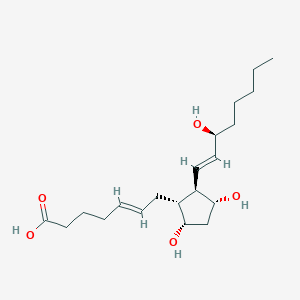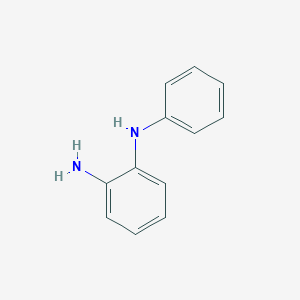
Tricyclo(4.3.1.0(1,6))deca-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.3.1.0(1,6))deca-2-ene, also known as norbornadiene, is a bicyclic organic compound with a unique structure. It has been extensively studied for its applications in various fields such as materials science, organic synthesis, and photochemistry.3.1.0(1,6))deca-2-ene.
Mecanismo De Acción
The mechanism of action of tricyclo(4.3.1.0(1,6))deca-2-ene is still not fully understood. However, it is believed that the compound undergoes a reversible thermal isomerization, which leads to a change in its electronic properties. This change in electronic properties makes it useful for various applications such as photochromism, molecular switches, and sensors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of tricyclo(4.3.1.0(1,6))deca-2-ene. However, some studies have shown that it has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tricyclo(4.3.1.0(1,6))deca-2-ene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various reactions. However, it has some limitations such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on tricyclo(4.3.1.0(1,6))deca-2-ene. Some of the possible directions include the development of new synthetic methods, the exploration of its applications in materials science, the study of its mechanism of action, and the investigation of its potential as a therapeutic agent for various diseases.
In conclusion, tricyclo(4.3.1.0(1,6))deca-2-ene is a unique compound with various applications in materials science, organic synthesis, and photochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to explore its full potential in various fields.
Métodos De Síntesis
The synthesis of tricyclo(4.3.1.0(1,6))deca-2-ene can be achieved through various methods such as thermal isomerization of Tricyclo(4.3.1.0(1,6))deca-2-enee, photoisomerization, and catalytic isomerization. The most commonly used method is the thermal isomerization of Tricyclo(4.3.1.0(1,6))deca-2-enee, which involves heating Tricyclo(4.3.1.0(1,6))deca-2-enee to a high temperature and then cooling it rapidly to form tricyclo(4.3.1.0(1,6))deca-2-ene.
Aplicaciones Científicas De Investigación
Tricyclo(4.3.1.0(1,6))deca-2-ene has been extensively studied for its applications in various fields such as materials science, organic synthesis, and photochemistry. In materials science, it has been used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, it has been used as a dienophile in Diels-Alder reactions to synthesize various compounds. In photochemistry, it has been used as a photochromic compound for the development of optical switches and sensors.
Propiedades
Número CAS |
136630-10-9 |
|---|---|
Nombre del producto |
Tricyclo(4.3.1.0(1,6))deca-2-ene |
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
tricyclo[4.3.1.01,6]dec-2-ene |
InChI |
InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1,4H,2-3,5-8H2 |
Clave InChI |
WIFBEXHOHTVPTE-UHFFFAOYSA-N |
SMILES |
C1CC23CCC=CC2(C1)C3 |
SMILES canónico |
C1CC23CCC=CC2(C1)C3 |
Sinónimos |
Tricyclo[4.3.1.0(1,6)]deca-2-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



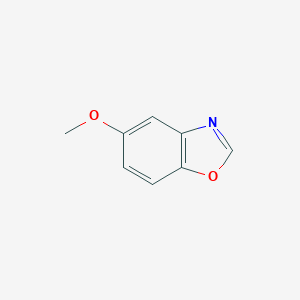

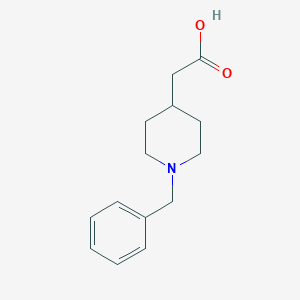
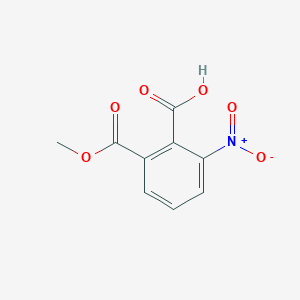
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
